
3,5-Dihydroxyphenylglyoxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dihydroxyphenylglyoxylic acid is a 2-oxo monocarboxylic acid that is glyoxylic acid in which the aldehyde hydrogen is substituted by a 3,5-dihydroxyphenyl group. It is a 2-oxo monocarboxylic acid and a member of resorcinols. It derives from a glyoxylic acid.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
3,5-Dihydroxyphenylglyoxylic acid is classified as a 2-oxo monocarboxylic acid, characterized by the substitution of the aldehyde hydrogen in glyoxylic acid with a 3,5-dihydroxyphenyl group. Its molecular formula is C8H6O5, and it plays a crucial role as an intermediate in the biosynthesis of various bioactive compounds .
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have focused on the synthesis of compounds derived from this acid that demonstrate efficacy against multidrug-resistant Gram-positive bacteria and fungi. These compounds have been shown to inhibit the growth of pathogens such as Staphylococcus aureus and Candida auris, making them promising candidates for developing new antimicrobial agents .
Pathogen | Activity | Reference |
---|---|---|
Staphylococcus aureus | Inhibition observed | |
Acinetobacter baumannii | Effective against resistant strains | |
Candida auris | Significant growth inhibition |
Antioxidant Properties
The antioxidant capacity of this compound has been evaluated through various assays. The compound demonstrates the ability to scavenge free radicals, which is crucial for protecting cells from oxidative stress. This property has potential implications in the development of therapeutic agents aimed at diseases associated with oxidative damage .
Anticancer Research
Recent studies have explored the anticancer potential of this compound derivatives. These compounds have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, one study reported significant cytotoxic effects against A549 human lung cancer cells, suggesting that these derivatives could be developed as novel anticancer therapies .
Cell Line | Effect | Reference |
---|---|---|
A549 (Lung Cancer) | Significant cytotoxicity observed | |
MCF-7 (Breast Cancer) | Induction of apoptosis |
Neurological Studies
There is emerging interest in the neuroprotective effects of this compound. Preliminary research suggests that it may play a role in modulating neuroinflammatory processes and could be beneficial for conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 1: Antimicrobial Efficacy
A case study evaluated the antimicrobial activity of synthesized derivatives based on this compound against clinical isolates of resistant bacteria. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs). Results indicated that certain derivatives had lower MICs than conventional antibiotics, highlighting their potential as alternative treatments for resistant infections.
Case Study 2: Anticancer Activity
In another case study focusing on breast cancer models, researchers assessed the effects of this compound derivatives on tumor growth and apoptosis induction. The results demonstrated a marked reduction in tumor size and increased apoptosis markers in treated groups compared to controls, suggesting a viable path for further development in cancer therapy.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for identifying and quantifying 3,5-dihydroxyphenylglyoxylic acid in complex mixtures?
To ensure accurate identification, researchers should use a combination of preparative HPLC for purification, followed by GC-MS and ¹H NMR for structural confirmation. GC-MS is particularly effective for distinguishing this compound from shunt products (e.g., dihydroxybenzoic acid) based on fragmentation patterns, while ¹H NMR confirms the 3,5-substitution pattern of aromatic hydroxyl groups . For quantification, reverse-phase HPLC with UV detection (at 280 nm) is recommended, calibrated against synthesized standards.
Q. How is this compound biosynthesized in glycopeptide antibiotic-producing organisms?
The compound is a key intermediate in the biosynthesis of nonribosomal peptides like balhimycin. The pathway involves four enzymes (DpgA-D):
- DpgA : Catalyzes the initial polyketide synthase reaction to form 3,5-dihydroxyphenylacetyl-CoA.
- DpgB/DpgD : Mediate isomerization via water addition/elimination.
- DpgC : Acts as a dehydrogenase to oxidize the intermediate to the glyoxylic acid derivative. Transamination by a cluster-associated aminotransferase converts it to (S)-3,5-dihydroxyphenylglycine . Gene deletion mutants (e.g., pgat in Amycolatopsis mediterranei) can validate this pathway.
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed biosynthetic pathways for this compound?
Discrepancies often arise from incomplete gene annotation or unexpected shunt products. Strategies include:
- Enzyme Assays : Reconstitute individual steps in vitro using purified DpgA-D enzymes and monitor intermediates via LC-MS.
- Isotopic Labeling : Use ¹³C-labeled precursors (e.g., malonyl-CoA) to track carbon flow through the pathway.
- Mutant Analysis : Compare metabolite profiles of wild-type vs. dpg deletion strains to identify off-pathway products (e.g., dihydroxybenzoic acid) .
Q. What experimental designs are optimal for studying the thermal stability of this compound in flavonoid degradation studies?
When investigating thermal degradation (e.g., in quercetin solutions):
- Controlled Heating : Use reflux systems at 100°C for defined durations (1–24 hrs) under inert atmospheres to minimize oxidation.
- Product Profiling : Employ UPLC-QTOF-MS to detect degradation products (e.g., this compound) and quantify yields.
- Mechanistic Probes : Add radical scavengers (e.g., ascorbic acid) or chelators (e.g., EDTA) to test for oxidative vs. hydrolytic pathways .
Q. How can researchers optimize the enzymatic synthesis of this compound to minimize byproducts?
Key methodological considerations:
- Substrate Channeling : Co-immobilize DpgA-D enzymes on a solid support to enhance intermediate transfer and reduce diffusion-related losses.
- Cofactor Recycling : Use NADH regeneration systems (e.g., glucose dehydrogenase) to sustain DpgC activity.
- pH Control : Maintain pH 7.5–8.0 to stabilize the glyoxylic acid intermediate and prevent decarboxylation .
Q. What strategies address discrepancies in pharmacological activity data for this compound derivatives?
Inconsistent bioactivity results may stem from:
- Stereochemical Purity : Validate enantiomeric purity of derivatives using chiral HPLC or circular dichroism.
- Metabolic Stability : Pre-treat compounds with liver microsomes to assess rapid degradation in in vitro assays.
- Cell Permeability : Use Caco-2 monolayers to quantify transport efficiency and adjust lipophilicity via ester prodrugs .
Q. Methodological Resources
- Structural Confirmation : Always cross-validate GC-MS and NMR data with computational tools (e.g., ACD/Labs or ChemDraw) to rule out isobaric interferences .
- Gene Cluster Analysis : Use BLASTp to identify homologous dpg genes in understudied actinomycetes, followed by heterologous expression in Streptomyces hosts .
Eigenschaften
Molekularformel |
C8H6O5 |
---|---|
Molekulargewicht |
182.13 g/mol |
IUPAC-Name |
2-(3,5-dihydroxyphenyl)-2-oxoacetic acid |
InChI |
InChI=1S/C8H6O5/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,9-10H,(H,12,13) |
InChI-Schlüssel |
IXVSXZQERGYQTA-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C=C1O)O)C(=O)C(=O)O |
Kanonische SMILES |
C1=C(C=C(C=C1O)O)C(=O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.